molecular formula C8H19N3SSi2 B8496083 1-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1H-1,2,4-triazole CAS No. 81589-04-0

1-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1H-1,2,4-triazole

Cat. No. B8496083
Key on ui cas rn: 81589-04-0
M. Wt: 245.49 g/mol
InChI Key: JGAMHGKSASEHSH-UHFFFAOYSA-N
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Patent
US04496720

Procedure details

1-trimethylsilyl-3-trimethylsilylthio-1H-1,2,4-triazole was prepared by adding 29.2 ml (140 mmoles) of hexamethyldisilazane to a refluxing suspension of 9.70 g (96 mmoles) of 3-mercapto-1H-1,2,4-triazole and 100 mg (0.25 mmole) of di-4-nitrophenyl-N-(4-toluenesulfonyl)-phosphoramidate in 200 ml of dichloromethane and the calculated amount of ammonia was evolved after refluxing for 75 minutes. Refluxing was continued for 30 minutes and then the clear solution obtained was evaporated to dryness to obtain 23.1 g (98% yield) of 1-trimethylsilyl-3-trimethylsilylthio-1H-1,2,4-triazole melting at 90°-94° C.
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
di-4-nitrophenyl-N-(4-toluenesulfonyl)-phosphoramidate
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[NH:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[SH:10][C:11]1[N:15]=[CH:14]N[N:12]=1.N>ClCCl>[CH3:7][Si:4]([CH3:5])([CH3:6])[N:3]1[CH:14]=[N:15][C:11]([S:10][Si:4]([CH3:7])([CH3:6])[CH3:5])=[N:12]1

Inputs

Step One
Name
Quantity
29.2 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
SC1=NNC=N1
Name
di-4-nitrophenyl-N-(4-toluenesulfonyl)-phosphoramidate
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1-trimethylsilyl-3-trimethylsilylthio-1H-1,2,4-triazole was prepared
TEMPERATURE
Type
TEMPERATURE
Details
after refluxing for 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
the clear solution obtained
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](N1N=C(N=C1)S[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 134.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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